![molecular formula C22H19NO4 B2505516 4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzoic acid CAS No. 491615-97-5](/img/structure/B2505516.png)

4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

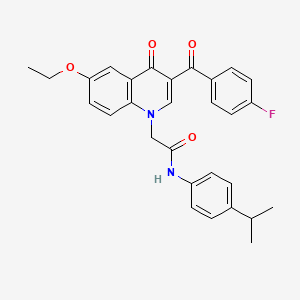

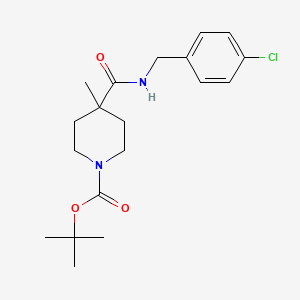

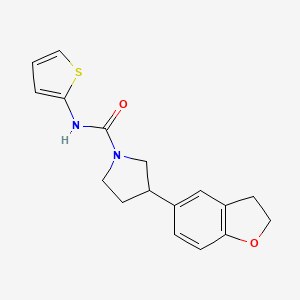

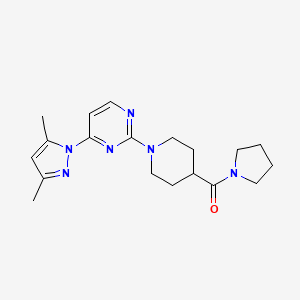

“4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzoic acid” is a compound that has been synthesized by replacing the hydroxyl hydrogen of 4-hydroxy benzoic acid with a 9-butyl-9H-carbazole moiety . It contains a total of 50 bonds, including 30 non-H bonds, 22 multiple bonds, 6 rotatable bonds, 1 double bond, 21 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aromatic), 1 secondary amine (aromatic), and 2 hydroxyl groups .

Synthesis Analysis

The compound has been synthesized using Suzuki coupling reactions . In one study, a mixture of 9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid, aryl halide, Pd(Pd3P)4, and K2CO3 in toluene and distilled water was stirred overnight at 100 °C under argon .

Molecular Structure Analysis

The molecular structure of “4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzoic acid” is complex, with a variety of bond types and ring structures. It includes a carboxylic acid group, a secondary amine, and two hydroxyl groups .

Chemical Reactions Analysis

The compound has been used in the synthesis of complexes with Tb(III) and Eu(III). The compositions and structural characteristics of these complexes have been analyzed using element analysis, infrared spectra, thermal analysis, 1H NMR, and fluorescence spectra .

科学的研究の応用

- OLEDs have gained attention for their use in displays and solid-state lighting. Researchers have explored novel hole-transporting materials (HTMs) based on 4-(9H-carbazol-9-yl)triphenylamine (CBP) derivatives. These HTMs enhance device efficiency and durability .

- A synthesized bipolar fluorophore, (E)-2-(4-(4-(9H-carbazol-9-yl)styryl)phenyl)-5-(4-(tert-butyl)phenyl)-1,3,4-oxadiazole (CBZ-OXA-IV) , incorporates a carbazole-1,3,4-oxadiazole framework. Such compounds find applications in optoelectronic devices and fluorescence-based sensors .

- Researchers have designed a new aromatic carboxylate ligand, 4-[4-(9H-carbazol-9-yl)butoxy]benzoic acid (HL) . This ligand, containing a 9-butyl-9H-carbazole moiety, can form coordination complexes with lanthanide ions. These complexes exhibit interesting photophysical properties and may find use in luminescent materials .

Organic Light Emitting Diodes (OLEDs)

Bipolar Fluorophores

Lanthanide Coordination Complexes

作用機序

特性

IUPAC Name |

4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO4/c24-16(14-27-17-11-9-15(10-12-17)22(25)26)13-23-20-7-3-1-5-18(20)19-6-2-4-8-21(19)23/h1-12,16,24H,13-14H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKAWNLLVQPPQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(COC4=CC=C(C=C4)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>54.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26663244 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(3-(9H-carbazol-9-yl)-2-hydroxypropoxy)benzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-acetylphenyl)-2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B2505434.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2505437.png)

![2-Amino-4-(2-fluorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2505446.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)propanamide](/img/structure/B2505455.png)